Cas no 42203-37-2 (1-Bromo-4-(4-methoxyphenoxy)benzene)

1-Bromo-4-(4-methoxyphenoxy)benzene is a brominated aromatic ether compound featuring a methoxyphenoxy substituent. This structurally well-defined chemical is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of advanced materials, pharmaceuticals, and liquid crystals. Its key advantages include high purity, stability under standard conditions, and reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The presence of both bromo and methoxyphenoxy functional groups enhances its versatility in constructing complex molecular architectures. Suitable for research and industrial applications, it offers reliable performance in synthetic pathways requiring selective functionalization. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-Bromo-4-(4-methoxyphenoxy)benzene structure
42203-37-2 structure
Product Name:1-Bromo-4-(4-methoxyphenoxy)benzene
CAS No:42203-37-2
MF:C13H11BrO2
MW:279.129243135452
MDL:MFCD18207480
CID:3981431
PubChem ID:20321347
Update Time:2025-08-05

1-Bromo-4-(4-methoxyphenoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-(4-methoxyphenoxy)-
    • 1-bromo-4-(4-methoxyphenoxy)benzene
    • CS-0309254
    • EN300-1709735
    • 1-(4-bromophenoxy)-4-methoxybenzene
    • MFCD18207480
    • RBDDBZWQRJRRBN-UHFFFAOYSA-N
    • SCHEMBL5837204
    • AT14812
    • 42203-37-2
    • SBA20337
    • 1-Bromo-4-(4-methoxyphenoxy)benzene
    • MDL: MFCD18207480
    • Inchi: 1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3
    • InChI Key: RBDDBZWQRJRRBN-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC=C(OC2=CC=C(OC)C=C2)C=C1

Computed Properties

  • Exact Mass: 277.99424Da
  • Monoisotopic Mass: 277.99424Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Vapor Pressure: Not available

1-Bromo-4-(4-methoxyphenoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B626335-10mg
1-Bromo-4-(4-methoxyphenoxy)benzene
42203-37-2
10mg
$ 50.00 2022-06-07
TRC
B626335-50mg
1-Bromo-4-(4-methoxyphenoxy)benzene
42203-37-2
50mg
$ 95.00 2022-06-07
TRC
B626335-100mg
1-Bromo-4-(4-methoxyphenoxy)benzene
42203-37-2
100mg
$ 135.00 2022-06-07
AstaTech
AT14812-0.25/G
1-BROMO-4-(4-METHOXYPHENOXY)BENZENE
42203-37-2 95%
0.25g
$295 2023-09-19
AstaTech
AT14812-1/G
1-BROMO-4-(4-METHOXYPHENOXY)BENZENE
42203-37-2 95%
1g
$625 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379924-100mg
1-bromo-4-(4-methoxyphenoxy)benZene
42203-37-2 98%
100mg
¥2086.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379924-250mg
1-bromo-4-(4-methoxyphenoxy)benZene
42203-37-2 98%
250mg
¥3228.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379924-500mg
1-bromo-4-(4-methoxyphenoxy)benZene
42203-37-2 98%
500mg
¥5730.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379924-1g
1-bromo-4-(4-methoxyphenoxy)benZene
42203-37-2 98%
1g
¥7368.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1379924-2.5g
1-bromo-4-(4-methoxyphenoxy)benZene
42203-37-2 98%
2.5g
¥15441.00 2024-05-14

1-Bromo-4-(4-methoxyphenoxy)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42203-37-2)1-Bromo-4-(4-methoxyphenoxy)benzene
Order Number:A1220754
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:23
Price ($):2810
Email:sales@amadischem.com

Additional information on 1-Bromo-4-(4-methoxyphenoxy)benzene

Introduction to 1-Bromo-4-(4-methoxyphenoxy)benzene (CAS No. 42203-37-2)

1-Bromo-4-(4-methoxyphenoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 42203-37-2, is a significant compound in the realm of pharmaceutical and chemical research. This aromatic brominated derivative features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The compound’s molecular structure consists of a bromine-substituted benzene ring connected to a phenoxy group, with an additional methoxy substituent on the aromatic ring adjacent to the phenoxy moiety. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The 1-bromo-4-(4-methoxyphenoxy)benzene scaffold is particularly intriguing because it combines elements that are frequently employed in drug discovery programs. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in numerous bioactive compounds. Concurrently, the methoxy and phenoxy groups introduce electron-donating effects and hydrogen bonding potential, respectively, which can modulate the pharmacokinetic and pharmacodynamic properties of derivatives.

In recent years, there has been growing interest in exploring the pharmacological profile of compounds featuring similar structural motifs. For instance, derivatives of 1-bromo-4-(4-methoxyphenoxy)benzene have been investigated for their potential role in modulating receptor interactions and enzyme inhibition. Preliminary studies suggest that modifications at the bromo and methoxyphenoxy positions can significantly influence binding affinity and selectivity. This has spurred research into developing novel analogs with enhanced therapeutic efficacy and reduced side effects.

One notable area of research involves the use of 1-bromo-4-(4-methoxyphenoxy)benzene as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and dysregulation of their activity is implicated in various diseases, including cancer. By leveraging the compound’s reactive sites, chemists have been able to design molecules that selectively inhibit specific kinases. For example, studies have demonstrated that incorporating additional substituents on the bromo or phenoxy moieties can fine-tune the interaction with target proteins, leading to more potent inhibitors.

Another emerging application lies in the field of materials science. The electronic properties of 1-bromo-4-(4-methoxyphenoxy)benzene make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of conjugated aromatic systems enhances its potential as a charge transport material. Researchers have explored its derivatives as emissive or conductive layers, demonstrating promising results in improving device performance.

The synthesis of 1-bromo-4-(4-methoxyphenoxy)benzene itself is an interesting challenge that highlights its synthetic utility. Traditional methods often involve bromination followed by etherification, but recent advances have introduced more efficient protocols. For instance, palladium-catalyzed cross-coupling reactions have enabled the direct introduction of aryl groups onto pre-functionalized benzene rings, streamlining the synthetic pathway. These improvements not only enhance yield but also reduce waste, aligning with green chemistry principles.

From a computational chemistry perspective, understanding the reactivity and conformational preferences of 1-bromo-4-(4-methoxyphenoxy)benzene has been facilitated by advanced modeling techniques. Molecular dynamics simulations and density functional theory (DFT) calculations have provided insights into how different substituents influence molecular geometry and electronic distribution. This information is crucial for rational drug design, allowing researchers to predict how small changes in structure will impact biological activity.

The versatility of 1-bromo-4-(4-methoxyphenoxy)benzene extends to its role as a building block in polymer chemistry. Its aromaticity and functional groups make it suitable for incorporating into polymer backbones or side chains, imparting specific properties such as thermal stability or biodegradability. Researchers are exploring its use in developing novel polymers for applications ranging from drug delivery systems to smart materials that respond to environmental stimuli.

In conclusion,1-bromo-4-(4-methoxyphenoxy)benzene (CAS No. 42203-37-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and synthetic chemistry. As research continues to uncover new possibilities for this molecule and its derivatives,1-bromo-4-(4-methoxyphenoxy)benzene is poised to remain a cornerstone in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42203-37-2)1-Bromo-4-(4-methoxyphenoxy)benzene
A1220754
Purity:99%
Quantity:10g
Price ($):2810
Email